molecular formula C17H19NO5S B8007885 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid

4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B8007885
M. Wt: 349.4 g/mol
InChI Key: RFZRWHOPCQBCAJ-UHFFFAOYSA-N
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Description

4-{[(5-Methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid is a high-purity chemical compound offered for research applications. This molecule features a benzoic acid core linked to a 5-methyl-2-propoxyphenyl moiety via a sulfonamide group, a structure common in the development of pharmacologically active agents . Compounds within this class have been investigated for their role as enzyme inhibitors. For instance, closely related sulfonamido benzoic acid structures have demonstrated activity as inhibitors of Methionine Aminopeptidase 2 (MetAP2), an enzyme considered a potential target for anti-angiogenic and anti-cancer therapies . The distinct 2-propoxy substitution on the phenyl ring may influence the compound's binding affinity and selectivity, presenting a valuable variable for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, particularly in the development of novel small molecules for pharmaceutical discovery . Its applications extend to serving as a precursor in medicinal chemistry research and biochemical probing. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[(5-methyl-2-propoxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-10-23-15-9-4-12(2)11-16(15)24(21,22)18-14-7-5-13(6-8-14)17(19)20/h4-9,11,18H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZRWHOPCQBCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration: The nitration of 5-methyl-2-propoxybenzenesulfonamide to introduce a nitro group.

    Reduction: The reduction of the nitro group to an amino group.

    Coupling Reaction: The coupling of the resulting amine with benzoic acid derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1.1. Anti-Cancer Activity

The compound exhibits significant anti-cancer properties, particularly against various human cancer cell lines. Studies have shown that derivatives of PABA, including 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid, can inhibit the proliferation of cancer cells effectively:

  • Mechanism of Action : The compound acts by inhibiting specific enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2) .
  • IC50 Values : Research indicates that some synthesized derivatives have IC50 values as low as 0.16 µM, demonstrating potency superior to traditional chemotherapeutics like doxorubicin .

1.2. Anti-Inflammatory Properties

The compound has shown promise in treating inflammatory conditions:

  • Cyclooxygenase Inhibition : It selectively inhibits cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. Selectivity indices indicate a preference for COX-2 over COX-1, suggesting reduced gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Scavenging Activity : The compound exhibits antioxidant properties, with scavenging activities greater than 75% compared to ascorbic acid, indicating potential use in managing oxidative stress-related conditions .

1.3. Antimicrobial Activity

The antimicrobial efficacy of 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid has been evaluated against various pathogens:

  • Bacterial Inhibition : Studies have demonstrated that this compound can nullify the bacteriostatic effect of sulfonamide antibiotics by competing with PABA for enzyme binding sites critical for bacterial growth .
  • Broad-Spectrum Activity : It has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Synthesis and Structural Variants

The synthesis of 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions:

StepReaction TypeDescription
1SulfonationIntroduction of the sulfonyl group onto the aromatic ring.
2AminationSubstitution of an amino group at the para position relative to the sulfonyl group.
3AlkoxylationAddition of the propoxy group to enhance solubility and bioavailability.

These synthetic routes are crucial for optimizing the compound's pharmacological properties and enhancing its therapeutic efficacy.

Case Studies and Research Findings

Several studies highlight the potential applications and effectiveness of this compound:

  • A study demonstrated that derivatives of PABA with modifications similar to those found in 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid exhibited enhanced anti-cancer activity against MCF-7 breast cancer cells, with IC50 values significantly lower than reference drugs .
  • Another investigation into its anti-inflammatory properties revealed that compounds with similar structures showed a marked reduction in inflammatory markers in vitro, suggesting a mechanism that warrants further exploration for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenylsulfonyl moiety significantly influence physicochemical properties. For example:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Spectral Data (¹³C-NMR, ppm) Reference
4-{[(5-Methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid 5-methyl, 2-propoxy C₁₈H₂₁NO₅S Not reported in evidence -
4-[(4-Bromophenyl)sulfonyl]benzoic acid 4-bromo C₁₃H₁₀BrNO₄S δ 143.47 (C-SO₂), 133.46 (C-Br)
4-[(4-Chlorophenyl)sulfonyl]benzoic acid 4-chloro C₁₃H₁₀ClNO₄S δ 143.50 (C-SO₂), 129.14 (C-Cl)
3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide 3-bromo, 4-acetylamino C₁₅H₁₄BrN₃O₄S δ 169.54 (CO), 55.38 (N-CH₃)
  • Alkoxy Groups (Propoxy): The propoxy group in the target compound may increase lipophilicity, enhancing membrane permeability compared to halogenated analogs .

Biological Activity

4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid, a sulfanilamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid, exhibit bacteriostatic effects by competing with p-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase in bacteria. This inhibition disrupts folate synthesis essential for bacterial growth .

Table 1: Antimicrobial Activity of 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Candida albicans128 μg/mL

Anticancer Activity

In vitro studies have shown that the compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
DLD-1 (Colon Cancer)9.1
HCT116 (Colon Cancer)25
MCF7 (Breast Cancer)15

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. Specifically, it inhibits methionine aminopeptidase (METAP2), which is crucial for processing proteins by removing N-terminal methionine residues . This inhibition can disrupt normal cellular functions and promote apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

SAR studies have demonstrated that modifications to the sulfonamide and aromatic rings significantly affect the compound's biological activity. For instance, substituents that enhance electron-withdrawing properties tend to increase antibacterial potency while bulky groups may reduce activity due to steric hindrance .

Table 3: SAR Insights

ModificationEffect on Activity
Electron-withdrawing groupsIncreased antibacterial activity
Bulky substituentsDecreased activity
Para-position substitutionsVariable effects depending on size

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Ejim et al. (2004) demonstrated that derivatives of sulfonamides, including our compound, showed potent activity against Candida species with MIC values ranging from 8 to 32 μg/mL. The study highlighted the potential for these compounds in antifungal chemotherapy .
  • Case Study on Cancer Cell Lines :
    A recent evaluation of TASIN analogs revealed that modifications similar to those in our compound led to significant antiproliferative effects against colon cancer cell lines. The findings suggest that targeting specific mutations can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of the parent benzoic acid derivative. A common approach is reacting 4-aminobenzoic acid with 5-methyl-2-propoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Look for the sulfonamide NH proton (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and methoxy/propoxy groups (3.0–4.5 ppm).
  • ¹³C NMR : Confirm the sulfonyl group (δ ~110–120 ppm) and benzoic acid carbonyl (δ ~170 ppm).
  • IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) are diagnostic. Mass spectrometry (ESI-MS or HRMS) validates molecular weight .

Q. How can researchers assess the aqueous solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Perform pH-dependent solubility studies (pH 1–10) using shake-flask methods with HPLC quantification. Stability assays in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C over 24–72 hours, monitoring degradation via LC-MS. Buffer solutions should mimic biological matrices (e.g., PBS) to predict in vivo behavior .

Advanced Research Questions

Q. What computational strategies are recommended to model the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinity to sulfonamide-sensitive targets like carbonic anhydrase. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. Quantum mechanical calculations (DFT, B3LYP/6-31G*) optimize geometry and evaluate electrostatic potential surfaces for reactivity insights .

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) influence its physicochemical and pharmacological properties?

  • Methodological Answer : Synthesize analogs with substituents varying in steric bulk (methyl vs. propyl) or electronic effects (electron-withdrawing groups like Cl or NO₂). Compare logP (HPLC-derived), solubility, and in vitro potency (e.g., enzyme inhibition IC₅₀). Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent properties (Hammett σ, π parameters) with bioactivity .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Standardize assay conditions (buffer pH, temperature, enzyme concentration) and validate compound purity (≥95% by HPLC). Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. calorimetry). Investigate off-target effects via selectivity profiling against related enzymes. Meta-analysis of literature data with attention to assay methodologies (e.g., kinetic vs. endpoint measurements) clarifies discrepancies .

Q. How can researchers design stability-indicating methods for quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?

  • Methodological Answer : Develop a UPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Validate specificity via forced degradation (heat, acid/base, oxidation). Include internal standards (e.g., deuterated analogs) to correct matrix effects. Limit of quantification (LOQ) should be ≤10 ng/mL for pharmacokinetic studies .

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